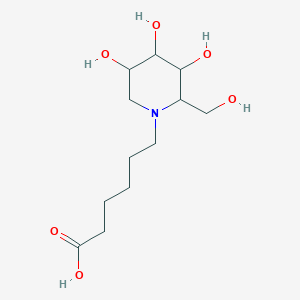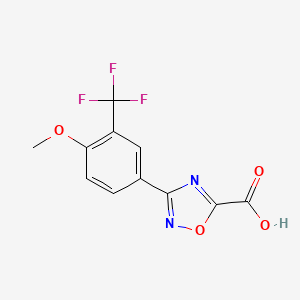
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone is a chemical compound with the molecular formula C9H16N2O. It is primarily used in research settings and has applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring and a cyclopropyl group, making it an interesting subject for scientific studies.
準備方法
The synthesis of 1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone involves several steps. One common method includes the reaction of 4-aminopiperidine with cyclopropylcarbonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
化学反応の分析
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols.
科学的研究の応用
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of 1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
類似化合物との比較
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone can be compared with other similar compounds, such as:
1-(4-Amino-piperidin-1-yl)-2-fluoro-phenyl-methanone: This compound has a similar piperidine ring but includes a fluorophenyl group, which may result in different chemical and biological properties.
3-(4-Aminopiperidin-1-yl)propan-1-ol: This compound features a propanol group instead of a cyclopropyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
1-(4-aminopiperidin-1-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C10H18N2O/c11-9-3-5-12(6-4-9)10(13)7-8-1-2-8/h8-9H,1-7,11H2 |
InChIキー |
JPTMPKQCFSLRHH-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC(=O)N2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)
![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)
